5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole chemical structure analysis
5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole chemical structure analysis
An In-Depth Technical Guide to the Chemical Structure of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole for Drug Discovery Professionals
Introduction: The Convergence of Thiazole and Isoxazole Scaffolds
In the landscape of medicinal chemistry, the strategic combination of privileged heterocyclic scaffolds is a cornerstone of modern drug design. The isoxazole ring system, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, is a key component in numerous FDA-approved drugs, valued for its role in a wide spectrum of therapeutic agents including anti-inflammatory, anticancer, and antibacterial compounds.[1] Similarly, the thiazole ring, characterized by its sulfur and nitrogen atoms, is a fundamental building block in many biologically active molecules with demonstrated antitumor, antibacterial, and antiviral efficacy.[2][3]
This guide provides an in-depth analysis of the novel chemical entity, 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole . This molecule represents a deliberate fusion of these two potent pharmacophores. By elucidating its structural characteristics, analytical profile, and synthetic strategy, we aim to provide a comprehensive resource for researchers engaged in the discovery and development of new therapeutic agents.
Part 1: Molecular Structure and Physicochemical Properties
Core Structural Analysis
The structure of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole is a conjugated system composed of three key moieties:
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A phenyl ring attached at the 2-position of the thiazole.
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A central 1,3-thiazole ring .
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An isoxazole ring linked via its 5-position to the 5-position of the thiazole.
This specific linkage creates a unique electronic and steric environment that dictates the molecule's overall properties and potential biological interactions.
Caption: Chemical Structure of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole.
Conformational Analysis
The molecule is expected to be largely planar. Crystal structure analyses of related compounds, such as 5-(5-phenyl-1,2-oxazol-3-yl)-1,3,4-thiadiazol-2-amine, reveal that the dihedral angles between linked heterocyclic and phenyl rings are relatively small, typically ranging from 14° to 27°.[4][5] This planarity is crucial as it influences molecular packing in the solid state and governs the accessibility of the molecule to biological targets. The linkage between the C5 of the thiazole and the C5 of the isoxazole allows for some rotational freedom, which could be a key determinant of its binding conformation.
Predicted Physicochemical Properties
A summary of the calculated physicochemical properties provides a baseline for assessing its drug-like characteristics.
| Property | Value |
| Molecular Formula | C₁₂H₇N₃OS |
| Molecular Weight | 241.27 g/mol |
| LogP (calculated) | ~2.8 |
| Hydrogen Bond Donors | 0 |
| Hydrogen Bond Acceptors | 4 (N, O, S atoms) |
| Topological Polar Surface Area (TPSA) | 77.5 Ų |
These properties suggest good potential for oral bioavailability according to Lipinski's Rule of Five.
Part 2: Spectroscopic and Analytical Characterization
Definitive structural confirmation relies on a suite of spectroscopic techniques. Based on data from analogous structures, the following spectral characteristics are anticipated.[6][7][8]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR provides the most detailed information about the carbon-hydrogen framework.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts (in ppm) Predicted solvent: CDCl₃
| Assignment | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Rationale & Notes |
| Phenyl-H (ortho) | 7.90-8.10 (m, 2H) | ~127.5 | Deshielded due to proximity to the thiazole ring. |
| Phenyl-H (meta, para) | 7.40-7.60 (m, 3H) | ~129.0, ~131.0 | Typical aromatic region. |
| Thiazole-H4 | ~8.30 (s, 1H) | ~155.0 | The thiazole proton is typically downfield. |
| Isoxazole-H4 | ~6.80 (s, 1H) | ~99.0 | The isoxazole proton is significantly upfield compared to the thiazole proton.[8] |
| Thiazole-C2 | - | ~168.0 | Quaternary carbon attached to S and N. |
| Thiazole-C5 | - | ~145.0 | Quaternary carbon linking the two heterocycles. |
| Isoxazole-C3 | - | ~160.0 | Quaternary carbon in the isoxazole ring. |
| Isoxazole-C5 | - | ~170.0 | Quaternary carbon attached to the thiazole ring. |
Mass Spectrometry (MS)
High-Resolution Mass Spectrometry (HRMS) using electrospray ionization (ESI) is essential for confirming the elemental composition.
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Expected [M+H]⁺: 242.0383
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Rationale: Calculated for C₁₂H₈N₃OS⁺. The high-resolution measurement distinguishes it from other potential elemental compositions. Key fragmentation would likely involve the cleavage of the bond between the two heterocyclic rings.
Infrared (IR) Spectroscopy
IR spectroscopy helps identify key functional groups and bond types.
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~1610-1640 cm⁻¹: C=N stretching vibrations from both the isoxazole and thiazole rings.[9][10]
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~1500-1590 cm⁻¹: C=C stretching from the aromatic and heterocyclic rings.[10]
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~1100-1250 cm⁻¹: C-N and N-O stretching vibrations characteristic of the isoxazole ring.[9]
Part 3: Synthetic Strategy and Experimental Protocol
The synthesis of isoxazoles often proceeds through the cyclization of α,β-unsaturated ketones (chalcones) with hydroxylamine.[10][11] A robust synthetic workflow can be designed based on this principle.
Retrosynthetic Analysis and Workflow
Caption: Proposed synthetic workflow for 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole.
Detailed Experimental Protocol: Synthesis of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole
This protocol is a representative methodology based on established synthetic transformations for related heterocyclic systems.[11][12]
Step 1: Synthesis of 1-(2-Phenyl-1,3-thiazol-5-yl)ethan-1-one (Thiazole Ketone Intermediate)
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To a solution of 2-phenyl-1,3-thiazole (10 mmol) in anhydrous dichloromethane (50 mL), add aluminum chloride (12 mmol) portion-wise at 0 °C under a nitrogen atmosphere.
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Allow the mixture to stir for 15 minutes.
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Add acetyl chloride (11 mmol) dropwise to the suspension.
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Let the reaction warm to room temperature and stir for 12 hours.
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Monitor the reaction by Thin Layer Chromatography (TLC).
-
Upon completion, carefully pour the reaction mixture onto crushed ice and extract with dichloromethane (3 x 50 mL).
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Combine the organic layers, wash with saturated sodium bicarbonate solution, then brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography (silica gel, hexane:ethyl acetate gradient) to yield the ketone intermediate.
Step 2: Synthesis of (E)-3-(Dimethylamino)-1-(2-phenyl-1,3-thiazol-5-yl)prop-2-en-1-one (Chalcone Analog)
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In a flask, dissolve the thiazole ketone intermediate (5 mmol) in dimethylformamide dimethyl acetal (DMF-DMA) (15 mL).
-
Reflux the mixture for 6 hours.
-
Monitor the reaction by TLC.
-
After cooling, remove the excess DMF-DMA under reduced pressure. The resulting crude enaminone is often used in the next step without further purification.
Step 3: Synthesis of 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole (Final Product)
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Dissolve the crude enaminone (5 mmol) from the previous step in glacial acetic acid (20 mL).
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Add hydroxylamine hydrochloride (7.5 mmol) to the solution.
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Heat the mixture to reflux for 4 hours.
-
Monitor the formation of the product by TLC.
-
After cooling, pour the reaction mixture into ice-water (100 mL).
-
Neutralize with a saturated solution of sodium bicarbonate.
-
Collect the precipitated solid by filtration, wash thoroughly with water, and dry.
-
Recrystallize the crude product from ethanol to obtain pure 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole.
Part 4: Potential Biological Significance and Applications
The fusion of the thiazole and isoxazole rings creates a molecule with significant potential for biological activity.
Pharmacophore Insights
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Antiproliferative and Anticancer Activity: Both thiazole and isoxazole derivatives are well-documented for their antiproliferative activities against various cancer cell lines.[13][14] The planar, aromatic nature of this hybrid molecule makes it an excellent candidate for intercalation with DNA or for binding within the active sites of enzymes crucial for cell proliferation, such as kinases or tubulin.
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Antimicrobial Potential: The thiazole nucleus is a key feature of many antibacterial and antifungal agents.[2][15] The combined scaffold may exhibit synergistic or novel antimicrobial properties by targeting multiple pathways or by enhancing cell wall penetration.
-
Enzyme Inhibition: The electron-rich heterocyclic system can engage in various non-covalent interactions (hydrogen bonding, π-π stacking) with enzyme active sites. This scaffold could be explored for its potential as an inhibitor of enzymes like urease or phosphorylase.[12]
Future Research Directions
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In Vitro Screening: The synthesized compound should be subjected to broad-panel in vitro screening against a diverse range of cancer cell lines and microbial strains to identify initial therapeutic leads.
-
Computational Studies: Molecular docking and dynamics simulations can be employed to predict potential biological targets and to understand the binding interactions at an atomic level, guiding further optimization.[12][14]
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a library of analogs, with substitutions on the phenyl ring and modifications to the core structure, will be crucial for developing a comprehensive SAR and optimizing potency and selectivity.
Conclusion
The 5-(2-Phenyl-1,3-thiazol-5-yl)isoxazole scaffold is a promising chemical entity that rationally combines two heterocycles of proven medicinal importance. Its rigid, planar structure and favorable physicochemical properties make it an attractive candidate for drug discovery programs. This guide has provided a foundational analysis of its structure, a predictive spectroscopic profile, and a viable synthetic pathway, offering a launchpad for further investigation into its therapeutic potential. The exploration of such hybrid molecules is a vital strategy in the ongoing quest for novel and more effective medicines.
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